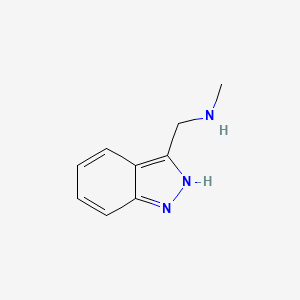

1-(1H-Indazol-3-yl)-N-methylmethanamine

Description

Historical Context and Evolution of Indazole Scaffolds in Drug Discovery

The journey of indazole scaffolds in drug discovery is a testament to their chemical versatility and therapeutic potential. nih.gov Indazoles, which are bicyclic heterocyclic aromatic compounds, have been a subject of scientific curiosity for over a century. austinpublishinggroup.com However, their prominence in medicinal chemistry has particularly surged in the last few decades. nih.gov

The development of indazole-based drugs has seen a steady progression, with numerous compounds entering clinical trials and several receiving regulatory approval for a variety of indications. nih.gov This has solidified the status of the indazole nucleus as a key building block in the design of new therapeutic agents. nih.gov The diverse biological activities exhibited by indazole derivatives, including anti-tumor, anti-inflammatory, and anti-HIV properties, have fueled sustained interest in this chemical class. nih.gov

The Significance of the 1H-Indazol-3-yl Moiety in Bioactive Compounds

The substitution pattern on the indazole ring plays a crucial role in determining the biological activity of the resulting compound. The 1H-indazol-3-yl moiety, in particular, has been identified as a key pharmacophore in a multitude of bioactive molecules. nih.gov The ability of this moiety to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like protein kinases, makes it a valuable component in drug design. nih.govsemanticscholar.org

Several successful drugs and clinical candidates incorporate the 1H-indazol-3-yl group, highlighting its importance. For instance, the antiemetic drug Granisetron, used to manage chemotherapy-induced nausea and vomiting, features this core structure. pnrjournal.com Furthermore, a number of kinase inhibitors developed for cancer therapy also contain the 1H-indazol-3-yl scaffold, underscoring its relevance in oncology research. nih.govpnrjournal.comnih.gov

| Bioactive Compound Class | Significance of 1H-Indazol-3-yl Moiety | Example |

|---|---|---|

| Kinase Inhibitors | Acts as a hinge-binding fragment, crucial for inhibiting kinase activity. | Linifanib, Entrectinib |

| Serotonin (B10506) 5-HT3 Receptor Antagonists | Forms the core structure for potent antagonism of the 5-HT3 receptor. | Granisetron |

| Anti-inflammatory Agents | Contributes to the inhibition of inflammatory pathways. | Benzydamine |

Rationale for Academic Research on 1-(1H-Indazol-3-yl)-N-methylmethanamine

While direct and extensive academic research specifically focused on this compound is not widely published, the rationale for its investigation can be inferred from studies on closely related analogs. The primary motivation for synthesizing and evaluating this compound lies in the exploration of structure-activity relationships (SAR) within the 3-substituted indazole class.

The introduction of a small, flexible N-methylaminomethyl side chain at the 3-position offers several potential advantages from a medicinal chemistry perspective:

Modulation of Physicochemical Properties: The amine group can be protonated at physiological pH, potentially improving aqueous solubility and influencing pharmacokinetic properties such as absorption and distribution.

Introduction of a Key Interaction Site: The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, providing opportunities for specific interactions with biological targets.

Exploration of New Chemical Space: By systematically modifying the substituents on the indazole core and the side chain, researchers can fine-tune the compound's biological activity and selectivity.

Overview of Research Areas and Methodological Approaches

Given the established biological activities of 3-substituted indazoles, research on this compound would likely focus on several key therapeutic areas, including oncology, neuropharmacology, and inflammatory diseases.

The methodological approaches to studying this compound would typically involve a multi-disciplinary strategy:

Chemical Synthesis: The synthesis of this compound would likely start from a suitable indazole precursor, followed by the introduction of the N-methylaminomethyl side chain at the 3-position. Various synthetic strategies for the functionalization of the C(3) position of indazoles have been developed. austinpublishinggroup.com

In Vitro Biological Evaluation: The synthesized compound would be screened against a panel of biological targets relevant to the chosen therapeutic area. For example, in oncology, this would involve assays to determine its inhibitory activity against various protein kinases. nih.gov In neuropharmacology, binding assays for neurotransmitter receptors would be conducted.

Computational Modeling: Molecular docking and other computational techniques would be employed to predict the binding mode of the compound to its biological target and to guide further structural modifications for improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A library of analogs would be synthesized by modifying different parts of the molecule to understand how these changes affect its biological activity.

| Research Area | Potential Target | Methodological Approach |

|---|---|---|

| Oncology | Protein Kinases (e.g., FGFR, DDR2) nih.gov | Enzymatic assays, cell proliferation assays, Western blotting. researchgate.net |

| Neuropharmacology | Serotonin (5-HT) receptors, Dopamine receptors | Receptor binding assays, functional assays. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Nitric Oxide Synthase (NOS) | Enzyme inhibition assays, measurement of inflammatory mediators. sci-hub.se |

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(2H-indazol-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C9H11N3/c1-10-6-9-7-4-2-3-5-8(7)11-12-9/h2-5,10H,6H2,1H3,(H,11,12) |

InChI Key |

KYAJOMMSWZGJJE-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C2C=CC=CC2=NN1 |

Origin of Product |

United States |

Advanced Molecular Characterization and Computational Insights into 1 1h Indazol 3 Yl N Methylmethanamine

High-Resolution Spectroscopic Analysis (e.g., NMR, HRMS) for Structural Elucidation

The definitive structural confirmation of 1-(1H-Indazol-3-yl)-N-methylmethanamine is accomplished through a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide unambiguous evidence of the molecule's connectivity, composition, and isotopic signature.

Detailed NMR analysis, including ¹H NMR and ¹³C NMR, allows for the precise assignment of each hydrogen and carbon atom within the molecule's framework. In a typical ¹H NMR spectrum, the protons on the indazole ring would appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the bicyclic system. For instance, signals for protons on the benzene (B151609) portion of the indazole core are typically observed. nih.govrsc.org The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the N-methylmethanamine group at the C3 position would appear in the aliphatic region of the spectrum. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show distinct signals for the eight carbon atoms of the indazole ring and the two carbons of the N-methylmethanamine side chain. nih.govrsc.org The chemical shifts provide insight into the electronic environment of each carbon, confirming the substitution pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the compound's exact mass and elemental formula. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy, allowing for the calculation of a molecular formula that distinguishes it from other isomers. researchgate.net

Illustrative Spectroscopic Data for this compound

The following tables represent plausible, illustrative data based on characteristic values for similar 3-substituted 1H-indazole compounds found in the literature. nih.govrsc.orgresearchgate.netnih.gov

Table 1: Illustrative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.80 | d | 1H | Indazole H-4 |

| ~7.50 | d | 1H | Indazole H-7 |

| ~7.35 | t | 1H | Indazole H-6 |

| ~7.15 | t | 1H | Indazole H-5 |

| ~4.00 | s | 2H | -CH₂- |

| ~2.50 | s | 3H | -N-CH₃ |

Table 2: Illustrative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~142.0 | Indazole C-3 |

| ~140.5 | Indazole C-7a |

| ~127.0 | Indazole C-5 |

| ~123.5 | Indazole C-3a |

| ~121.0 | Indazole C-6 |

| ~120.0 | Indazole C-4 |

| ~110.0 | Indazole C-7 |

| ~50.0 | -CH₂- |

Table 3: Illustrative HRMS Data

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Molecular Formula | C₉H₁₁N₃ |

| Calculated m/z [M+H]⁺ | 162.1026 |

Theoretical Investigations of Molecular Conformation and Electronic Structure

Quantum Chemical Calculations (e.g., DFT) for Energy Landscapes and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular properties of this compound. core.ac.uk These computational methods allow for the optimization of the molecule's geometric structure and the calculation of its electronic properties, providing insights into its stability and reactivity. rsc.org

DFT calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to determine the lowest energy conformation of the molecule. nih.govcore.ac.uk These studies can map the potential energy surface, identifying stable conformers and the energy barriers between them. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netrsc.org A larger energy gap suggests higher stability and lower reactivity. researchgate.net

Table 4: Typical Parameters in DFT Studies of Indazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Geometric Optimization | Calculation of the lowest energy three-dimensional structure. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. researchgate.netrsc.org |

Conformational Analysis and Tautomeric Equilibria Studies (e.g., 1H- vs 2H-Indazole)

Computational calculations, such as MP2/6-31G**, have quantified this energy difference, with the 1H-tautomer being more stable by approximately 3.6-3.9 kcal/mol (around 15 kJ/mol). nih.govresearchgate.net This inherent stability means that the 1H-form is the predominant tautomer in the gas phase and in many solution environments. nih.govcaribjscitech.com

However, the tautomeric equilibrium can be influenced by environmental factors. The polarity of the solvent and the potential for hydrogen bonding can stabilize one form over the other. researchgate.net For example, in certain less polar solvents or in crystalline states, the 2H-tautomer can be stabilized through the formation of strong intra- or intermolecular hydrogen bonds. researchgate.netnih.gov DFT calculations have been used to model these interactions, demonstrating that the formation of centrosymmetric dimers linked by hydrogen bonds can significantly increase the stability of the 2H form in specific conditions. nih.gov

Table 5: Tautomeric Stability of the Indazole Core

| Tautomer | Relative Stability | Influencing Factors |

|---|---|---|

| 1H-Indazole | More stable (by ~3.6-3.9 kcal/mol) nih.govresearchgate.net | Predominant form in gas phase and most solutions. nih.gov |

| 2H-Indazole | Less stable | Can be stabilized by specific solvent effects and inter/intramolecular hydrogen bonding. nih.gov |

Molecular Modeling for Ligand-Target Interactions (Pre-binding analysis)

Molecular modeling techniques are crucial for conducting pre-binding analyses to predict and understand how this compound might interact with biological targets. This process typically involves molecular docking and molecular dynamics (MD) simulations to evaluate the compound's potential as a ligand. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org Using software like Autodock, a three-dimensional model of the ligand is placed into the binding site of a protein receptor. researchgate.netbrieflands.com The software then calculates the binding energy for various poses, with lower energy values suggesting a more favorable interaction. This analysis helps identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of the ligand's position from its initial docked pose over time. A stable RMSD value suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein, highlighting which parts of the binding pocket are stabilized upon ligand interaction. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA): Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

These pre-binding studies are essential for rational drug design, helping to prioritize compounds for further experimental validation and providing a structural basis for optimizing ligand-target interactions. nih.gov

Table 6: Compound Names

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 2H-Indazole |

| (1H-Indazol-1-yl)methanol |

| 3-methyl-1-phenyl-1H-indazole |

Structure Activity Relationship Sar Studies of 1 1h Indazol 3 Yl N Methylmethanamine Derivatives

Impact of Substitutions on the 1H-Indazole Ring System

Substitutions on the 1H-indazole ring play a critical role in modulating the biological activity of its derivatives. The nature and position of these substituents can significantly influence the compound's interaction with biological targets.

Research on 3-aminoindazole derivatives has demonstrated that modifications to the benzene (B151609) portion of the indazole ring are crucial for their pharmacological effects. For instance, in a series of 1H-indazole-3-amine derivatives evaluated for their antitumor activity, the introduction of various substituted aromatic groups at the C-5 position via Suzuki coupling was explored to enhance interactions with kinase targets. mdpi.com This suggests that the electronic and steric properties of substituents at this position can be fine-tuned to improve potency and selectivity.

Similarly, SAR studies on 3-substituted 1H-indazoles have indicated that substituent groups at both the 4- and 6-positions of the indazole scaffold are crucial for inhibitory activity against certain enzymes. nih.gov The docking models from these studies suggest that these positions are key for interactions within the active site of the target protein. nih.gov

The following table summarizes the impact of various substitutions on the indazole ring on the anticancer activity of 1H-indazole-3-amine derivatives against the Hep-G2 cell line, as reported in a study by Wang et al. (2023).

Table 1: Impact of Indazole Ring Substitutions on Anticancer Activity of 1H-Indazole-3-amine Derivatives

| Compound ID | R1 Substituent at C5 | IC50 (µM) against Hep-G2 |

|---|---|---|

| 5b | 3-fluorophenyl | >50 |

| 5e | 4-fluorophenyl | 22.45 |

| 5j | 3,5-difluorophenyl | 16.24 |

| 5f | 4-(trifluoromethoxy)phenyl | 29.33 |

Data sourced from Wang et al. (2023).

These findings underscore the importance of the substitution pattern on the indazole ring for biological activity. For 1-(1H-Indazol-3-yl)-N-methylmethanamine, it can be inferred that similar substitutions would likely modulate its biological profile.

Modulation of the N-methylmethanamine Side Chain for Enhanced Biological Profiles

The side chain at the 3-position of the indazole ring is a key determinant of a compound's biological activity. While direct studies on the modulation of the N-methylmethanamine side chain of the titular compound are scarce, insights can be drawn from related 3-substituted indazole analogs.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib. mdpi.com Furthermore, the 1H-indazole-3-amide moiety in Entrectinib is crucial for its antitumor activity. mdpi.com This highlights the significance of the functional group at the 3-position for target engagement.

In a study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.govnih.gov The indazole-3-carboxamide isomer actively inhibited calcium influx, whereas its reverse amide counterpart was inactive. nih.govnih.gov This emphasizes the precise spatial arrangement of the side chain in relation to the indazole core for optimal biological function.

For this compound, modifications to the N-methylmethanamine side chain could involve:

N-alkylation: Introducing larger or different alkyl groups in place of the methyl group to explore steric and electronic effects.

Cyclization: Incorporating the nitrogen into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring, which has been shown to be important for the activity of some indazole-based inhibitors. nih.gov

Functionalization of the methyl group: Introducing substituents on the methylene (B1212753) bridge to alter the chain's flexibility and potential for hydrogen bonding.

These modifications would likely lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools in drug discovery for predicting the biological activity of compounds based on their physicochemical properties. For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their inhibitory potency against various targets, such as HIF-1α. researchgate.netnih.gov

These models generate steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. researchgate.net The insights gained from QSAR studies on broader classes of indazole derivatives can be applied to guide the design and optimization of novel this compound analogs. frontiersin.org By correlating structural features with biological activity, QSAR can help in prioritizing the synthesis of compounds with a higher probability of success. frontiersin.org

A typical workflow for developing a QSAR model for indazole derivatives would involve:

Data Set Selection: Compiling a series of this compound analogs with experimentally determined biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods, such as partial least squares (PLS), to build a mathematical model that correlates the descriptors with biological activity. researchgate.net

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. researchgate.net

While a specific QSAR model for this compound is not yet available, the principles and methodologies from studies on other indazole series provide a clear roadmap for its future development. researchgate.netnih.gov

Ligand Efficiency and Druglikeness Optimization in Lead Discovery

In the process of drug discovery, lead compounds are optimized to enhance their potency and "druglikeness," which encompasses properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). ijcrt.org Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule to its target, providing a way to compare the quality of different-sized ligands. csmres.co.uk

For indazole-based compounds, fragment-led de novo design has been used to discover derivatives with excellent ligand efficiencies. nih.gov A study on 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) reported compounds with LE values ranging from 0.30 to 0.48. nih.gov An LE value of around 0.3 or higher is generally considered favorable for a lead compound. csmres.co.uk

The druglikeness of indazole derivatives can be assessed using computational tools that predict various physicochemical properties and potential toxicity risks. researchgate.net These predictions help in identifying compounds that are more likely to have favorable pharmacokinetic profiles and be suitable for further development. ijcrt.orgnih.gov The "Rule of Five" is a commonly used guideline to evaluate the druglikeness of a molecule based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

In Vitro Biological Activity and Mechanistic Pharmacology of 1 1h Indazol 3 Yl N Methylmethanamine Analogs

Identification and Characterization of Molecular Targets

Analogs of 1-(1H-Indazol-3-yl)-N-methylmethanamine have demonstrated significant activity against a variety of molecular targets, primarily enzymes and receptors that play crucial roles in cell signaling and survival.

Enzyme Inhibition Potentials (e.g., Kinases, DNMT1, PARP)

The indazole nucleus serves as a versatile scaffold for the design of potent enzyme inhibitors, particularly targeting protein kinases, which are critical regulators of cellular pathways.

Kinase Inhibition: Derivatives of 1H-indazole have been developed as powerful inhibitors of several protein kinases. For instance, the 1H-indazole-3-amine structure is a key component in Linifanib, where it effectively binds to the hinge region of tyrosine kinases. mdpi.com Further modifications have led to compounds with high potency against various kinase targets:

BCR-ABL: A series of 1H-indazol-3-amine derivatives were evaluated for their activity against wild-type Bcr-Abl and the T315I mutant. Compound AKE-72 emerged as a potent pan-BCR-ABL inhibitor, with IC₅₀ values of < 0.5 nM against BCR-ABLWT and 9 nM against the resistant BCR-ABLT315I mutant. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3, with activities in the micromolar range and excellent ligand efficiencies.

Receptor-Interacting Protein 2 (RIP2) Kinase: GSK583 , a compound featuring a 5-fluoro-1H-indazol-3-yl group, was identified as a highly potent and selective inhibitor of RIP2 kinase, a key component of the innate immune system.

Pim Kinases: Systematic optimization of 3-(pyrazin-2-yl)-1H-indazole led to the discovery of pan-Pim kinase inhibitors with IC₅₀ values in the nanomolar range.

| Compound/Analog Series | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| AKE-72 | BCR-ABLWT | < 0.5 nM |

| AKE-72 | BCR-ABLT315I | 9 nM |

| 1H-Indazole Derivatives | FGFR1-3 | 0.8–90 µM |

| 3-(Pyrazin-2-yl)-1H-indazole analog | Pim-1 | 0.4 nM |

| 3-(Pyrazin-2-yl)-1H-indazole analog | Pim-2 | 1.1 nM |

| 3-(Pyrazin-2-yl)-1H-indazole analog | Pim-3 | 0.4 nM |

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The indazole scaffold has also been successfully employed to develop inhibitors of PARP, an enzyme crucial for DNA repair. A series of 2-phenyl-2H-indazole-7-carboxamides led to the discovery of MK-4827 . This compound is a potent inhibitor of both PARP1 and PARP2, with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. nih.gov In cellular assays, MK-4827 inhibited PARP activity with an EC₅₀ of 4 nM. nih.gov

DNA Methyltransferase 1 (DNMT1) Inhibition: DNMT1 is a key maintenance methyltransferase and an attractive epigenetic target for cancer therapy. While potent, non-nucleoside, reversible, and selective inhibitors of DNMT1 such as GSK3685032 (IC₅₀ of 0.036 µM) have been discovered, specific indazole-based analogs with characterized inhibitory activity against DNMT1 have not been prominently featured in the reviewed literature. nih.govmedchemexpress.com The development of such compounds remains an area of potential research.

Receptor Agonism/Antagonism (e.g., G-protein Coupled Receptors, TRK Kinases)

Tropomyosin Receptor Kinase (TRK) Inhibition: The indazole framework is central to the development of next-generation TRK inhibitors designed to overcome clinical resistance to first-generation drugs. nih.gov A novel series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives yielded compound 40l , a highly potent and selective type II TRK inhibitor. nih.gov This compound effectively targets mutations in the solvent front (G595R) and xDFG motif (G667C) that confer resistance. nih.gov Similarly, IHMT-TRK-284 , an indazole-based type II inhibitor, showed potent activity against TRKA, B, and C (IC₅₀ values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively) and was capable of overcoming multiple resistance mutations.

G-protein Coupled Receptor (GPCR) Modulation: Indazole derivatives have been investigated as modulators of GPCRs. Marketed drugs like Granisetron, a serotonin (B10506) 5-HT₃ receptor antagonist, feature an indazole core. mdpi.com Research has also described a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines that act as selective agonists for the Cholecystokinin A (CCK-A) receptor, a GPCR involved in gastrointestinal functions. Furthermore, other nitrogen-containing heterocyclic scaffolds have been explored as potent agonists at the µ-opioid receptor. nih.govnih.gov

Cellular Pharmacodynamics and Pathway Modulation

The molecular interactions of indazole analogs translate into significant effects on cellular behavior, including proliferation, survival, and cell cycle progression.

Effects on Cell Proliferation and Viability in In Vitro Models

A significant body of research has demonstrated the potent anti-proliferative effects of 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. A synthesized series of these compounds was evaluated using the methyl thiazolyl tetrazolium (MTT) assay, revealing broad cytotoxic potential. mdpi.comresearchgate.net

Notably, compound 6o from this series showed a promising inhibitory effect against the chronic myeloid leukemia cell line K562, with an IC₅₀ value of 5.15 µM. mdpi.comresearchgate.net This compound also exhibited favorable selectivity, as it was significantly less potent against the normal human embryonic kidney cell line HEK-293 (IC₅₀ = 33.2 µM). mdpi.com Another compound, 5k , displayed the best inhibitory effect against the hepatoma cell line Hep-G2 (IC₅₀ = 3.32 µM), though it demonstrated higher toxicity to normal cells. mdpi.com The pan-BCR-ABL inhibitor AKE-72 also showed remarkable anti-leukemic activity, inhibiting the proliferation of the K-562 cell line with a GI₅₀ value of less than 10 nM. nih.gov

| Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM |

| 6o | HEK-293 | Normal Kidney (Control) | 33.2 µM |

| 5k | Hep-G2 | Hepatoma | 3.32 µM |

| AKE-72 | K-562 | Chronic Myeloid Leukemia | < 10 nM |

Mechanism-Based Studies of Apoptosis and Cell Cycle Perturbations

Mechanistic studies have confirmed that the anti-proliferative effects of indazole analogs are often mediated by the induction of apoptosis and disruption of the cell cycle.

Treatment of K562 cells with compound 6o led to a dose-dependent increase in apoptosis. researchgate.net An Annexin V-FITC/PI detection assay revealed that after 48 hours of treatment, the total apoptosis rates were 9.64%, 16.59%, and 37.72% for compound concentrations of 10, 12, and 14 µM, respectively, with a pronounced effect on late-stage apoptosis. researchgate.net In parallel, cell cycle analysis showed that compound 6o caused an arrest of K562 cells in the G2/M phase. researchgate.net The TRK inhibitor 40l was also found to induce apoptosis in Ba/F3 cells expressing TRKA resistance mutations in a dose-dependent manner. nih.gov

Investigation of Intracellular Signaling Cascades (e.g., ERK, p53/MDM2)

The biological effects of indazole analogs are underpinned by their modulation of specific intracellular signaling pathways. A key mechanism identified for compound 6o involves the p53/MDM2 pathway. mdpi.comresearchgate.net It is proposed that the compound inhibits the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This inhibition stabilizes p53, allowing it to accumulate and transcriptionally activate target genes that promote apoptosis and cell cycle arrest. bohrium.com Western blot analysis confirmed these findings, showing an upregulation of p53 and a corresponding change in the expression of apoptosis-related proteins from the Bcl-2 family. researchgate.net

The activation of p53 can sometimes lead to complex downstream effects, including the paradoxical activation of pro-survival pathways like the MAPK/ERK pathway. This can occur through mechanisms involving p53-mediated generation of reactive oxygen species (ROS), which in turn can activate receptor tyrosine kinases and the downstream MEK/ERK signaling cascade. While not directly demonstrated for compound 6o, this phenomenon represents a potential mechanism of resistance to p53-activating therapies.

Biomolecular Interaction Profiling (e.g., DNA/RNA Binding, G-quadruplex Interactions)

The direct interaction of this compound analogs with nucleic acids such as DNA and RNA, including specialized structures like G-quadruplexes, is a developing area of research. While the broader class of heterocyclic compounds has been investigated for such interactions, specific data on the biomolecular binding profiles of this compound analogs are not extensively detailed in publicly available literature. The ability of small molecules to bind and stabilize G-quadruplex structures, which are found in telomeres and oncogene promoter regions, is a recognized strategy in anticancer drug design. However, current research has focused more on other heterocyclic systems for this particular mechanism.

Diverse Biological Efficacy Across In Vitro Assays

Analogs built upon the indazole framework demonstrate a remarkable diversity of biological effects in various in vitro models. nih.gov These activities range from cytotoxicity against cancer cells to inhibition of pathogenic microbes and modulation of inflammatory pathways.

The antitumor potential of indazole derivatives has been extensively documented through in vitro screening against a wide array of human cancer cell lines. researchgate.netnih.gov

Mechanistic Insights: The antitumor effects of these analogs are often multifaceted. One key mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compound 6o , a 1H-indazole-3-amine derivative, was shown to induce apoptosis in K562 chronic myeloid leukemia cells. researchgate.net This was accompanied by an arrest of the cell cycle in the G0/G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase. nih.gov Mechanistically, this was linked to the inhibition of the Bcl-2 protein family and interference with the p53/MDM2 pathway. researchgate.netnih.gov Similarly, other 3-amino-N-phenyl-1H-indazole-1-carboxamides have been found to cause a block in the G0-G1 phase of the cell cycle, which was associated with an increase in the ratio of underphosphorylated, active retinoblastoma protein (pRb). nih.gov

Another significant antitumor strategy for indazole analogs is the inhibition of protein kinases, which are crucial enzymes in cancer cell signaling pathways. Various derivatives have been developed as potent inhibitors of kinases such as Bcr-Abl, Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). mdpi.com For example, one 1H-indazol-3-amine derivative exhibited an IC50 value of 0.014 µM against the Bcr-Abl wild-type kinase, comparable to the established drug Imatinib. mdpi.com Another compound, Entrectinib , showed high activity against ALK with an IC50 value of 12 nM. mdpi.com

In Vitro Antiproliferative Activity Data: The cytotoxic potential of various indazole analogs has been quantified using metrics like IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).

The indazole scaffold is a versatile pharmacophore that also confers significant antimicrobial properties.

Antiprotozoal Activity: A range of indazole derivatives have demonstrated potent activity against several protozoan parasites. nih.gov Indazole N-oxide derivatives, in particular, have been studied for their antichagasic and leishmanicidal properties. nih.gov For example, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed notable activity against Trypanosoma cruzi, the agent of Chagas' disease. nih.govresearchgate.net Other 2-phenyl-2H-indazole derivatives have shown potent in vitro activity against intestinal and vaginal protozoa, often exceeding the potency of the standard drug Metronidazole. nih.gov

Antibacterial and Antifungal Activity: The antibacterial efficacy of indazole analogs extends to clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org A key mechanism of action for one novel class of indazole derivatives is the inhibition of bacterial DNA gyrase (GyrB), a validated clinical target. semanticscholar.org Several N-methyl-3-aryl indazoles have been screened against bacterial strains such as Xanthomonas campestris, Escherichia coli, and Bacillus cereus, with some compounds showing good inhibitory activity. nih.govresearchgate.net Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have displayed in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata. nih.gov

Indazole analogs have been investigated for their ability to modulate inflammatory responses. nih.gov In vitro studies have shown that these compounds can interfere with key mediators of inflammation. The mechanism often involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins. nih.govx-mol.net In silico molecular docking studies support these findings, suggesting that certain indazole analogs can bind effectively to the active site of the COX-2 enzyme. nih.govnih.gov

Beyond COX-2, these derivatives can also suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and reduce the generation of free radicals like nitric oxide (NO). nih.govx-mol.netresearchgate.net For example, in one study, indazole and its 5-amino and 6-nitro derivatives inhibited COX-2, TNF-α, and free radicals in a concentration-dependent manner. nih.govx-mol.net Certain 4,6-disubstituted-1H-indazole-4-amine derivatives have also been identified as potent inhibitors of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), enzymes that play a critical role in immune suppression, particularly in the context of cancer. doi.org

The indazole core is present in molecules with a broad range of antiviral activities. nih.gov Research has demonstrated the efficacy of specific indazole analogs against various viruses.

Hepatitis C Virus (HCV): A series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed as potent agents against HCV. Two lead compounds from this series exhibited high potency and selectivity, with EC50 values as low as 0.018 µM and 0.024 µM in cell-based assays. nih.gov

Coronaviruses: More recently, N-arylindazole-3-carboxamide derivatives have been identified as potent inhibitors of SARS-CoV-2. One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) , displayed a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. acs.org

Human Immunodeficiency Virus (HIV): The anti-HIV potential of indazole derivatives is an area of active investigation. nih.gov Computational docking studies have explored the potential interactions between novel indazole-2-pyrone hybrids and key HIV-1 enzymes, suggesting a basis for their potential antiviral activity. nih.gov

Cardiovascular Effects: Indazole derivatives have shown potential beneficial effects against a range of cardiovascular and metabolic diseases in experimental models, including arrhythmia, ischemia-reperfusion injury, thrombosis, hypertension, and hyperlipidemia. researchgate.net For instance, the indazole derivative YC-1 was developed for its therapeutic potential in circulatory disorders due to its role in activating soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. researchgate.net Another derivative, DY-9760e , has demonstrated cardioprotective effects against ischemic/reperfusion injury. researchgate.net Furthermore, specific orally available indazole derivatives have been developed as highly potent and selective β3-adrenergic receptor agonists for potential use in treating overactive bladder, with a design focus on avoiding off-target cardiovascular side effects like changes in heart rate or blood pressure. mdpi.com

Metabolic Impact: The metabolic fate of indazole-containing compounds, particularly indazole carboxamide synthetic cannabinoids, has been characterized in vitro. Studies using human liver microsomes (HLMs) are crucial for understanding how these compounds are processed in the body. These investigations have identified the primary Phase I metabolic pathways, which commonly include hydroxylation (often on an alkyl chain or the indazole core) and hydrolysis of ester or amide linkages. For example, the in vitro metabolism of MDMB-CHMINACA resulted in twenty-seven identified metabolites, with the main biotransformations being hydroxylation and ester hydrolysis. Such studies are essential for identifying suitable biomarkers for detecting consumption and for predicting potential drug-drug interactions.

In Vitro Metabolic Profiling and Pharmacokinetic Assessment

Role of Cytochrome P450 (CYP) Isoforms in Metabolic TransformationsThe Cytochrome P450 superfamily consists of many different isoforms, with a few, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, being responsible for the metabolism of the majority of drugs.nih.govnih.govoptibrium.comIdentifying which specific CYP isoforms are involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.optibrium.comThis is often achieved using a panel of recombinant human CYP isoforms or by using specific chemical inhibitors for each isoform in HLM.optibrium.com

While these principles and methods are standard practice in drug metabolism studies, no specific data for "1-(1H-Indazol-3-yl)-N-methylmethanamine" is available in the public domain to populate the requested article structure.

Analytical Methodologies for in Vitro Research on 1 1h Indazol 3 Yl N Methylmethanamine

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development and validation of a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is fundamental for the quantitative analysis of 1-(1H-Indazol-3-yl)-N-methylmethanamine in in vitro samples, such as microsomal incubations or cell lysates. A typical method would involve optimizing chromatographic conditions to achieve separation from potential metabolites and matrix components.

Method development would focus on:

Column Selection: A reversed-phase column, such as a C18, is commonly employed for compounds of similar polarity.

Mobile Phase Optimization: A gradient elution using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to ensure a sharp peak shape and adequate retention time.

Mass Spectrometry Detection: The mass spectrometer would be operated in positive electrospray ionization (ESI) mode. The detection would be carried out using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions. For this compound (molecular weight 175.23 g/mol ), the protonated molecule [M+H]⁺ at m/z 176.1 would be selected as the precursor ion. Product ions would be identified through collision-induced dissociation (CID).

Validation of the method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| This compound | 176.1 | [Hypothetical Fragment 1] | [Hypothetical Fragment 2] |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites formed during in vitro metabolism studies. Following incubation of this compound with liver microsomes or other enzyme systems, potential metabolites would be isolated and purified for NMR analysis.

Key NMR experiments would include:

1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms in the molecule. Chemical shifts (δ) and coupling constants (J) help identify structural motifs.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity. For instance, an HMBC experiment would reveal long-range correlations between protons and carbons, helping to pinpoint the exact site of metabolic modification (e.g., hydroxylation on the indazole ring or N-demethylation).

By comparing the NMR spectra of the parent compound with those of its metabolites, researchers can precisely identify structural changes that occurred during metabolism.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for confirming the structure of this compound and identifying its metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with errors < 5 ppm). This allows for the determination of the elemental composition of the parent compound and its metabolites. For example, if a hydroxylation metabolite is formed, HRMS can confirm the addition of one oxygen atom by detecting a mass increase of 15.9949 Da compared to the parent drug.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of a metabolite) to generate a characteristic fragmentation pattern. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be inferred. For instance, a mass shift in a fragment ion containing the indazole ring would suggest modification occurred on that part of the molecule.

Table 2: Example of HRMS Data for Metabolite Identification

| Compound | Theoretical m/z [M+H]⁺ | Observed m/z | Mass Error (ppm) | Proposed Modification |

|---|---|---|---|---|

| Parent Compound | 176.1026 | 176.1024 | -1.1 | None |

| Metabolite 1 | 192.1021 | 192.1019 | -1.0 | Hydroxylation (+O) |

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, are essential for determining the purity of synthesized this compound and for quantitative analysis when mass spectrometry is not required.

Purity Analysis: A gradient HPLC method would be developed to separate the main compound from any synthesis-related impurities or degradation products. The peak area percentage of the main compound relative to the total area of all peaks in the chromatogram provides a measure of its purity.

Quantitative Analysis: For quantification, an HPLC-UV method would be validated to establish its linearity, accuracy, and precision. A calibration curve would be constructed by analyzing standards of known concentrations. This method can then be used to determine the concentration of the compound in stock solutions or in certain in vitro experimental setups where sample matrices are simple and concentrations are relatively high.

Future Directions and Advanced Research Strategies for 1 1h Indazol 3 Yl N Methylmethanamine

Integrated Omics Approaches for Comprehensive Biological Understanding

To achieve a holistic understanding of the biological effects of 1-(1H-Indazol-3-yl)-N-methylmethanamine, future research will increasingly rely on integrated omics approaches. nih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, generate vast datasets that, when combined, can provide an unprecedented view of the compound's impact on cellular systems. nih.govmdpi.com This systems biology approach moves beyond a single-target interaction to reveal the complex network of pathways modulated by the compound. nih.gov

Integrated analysis of these multi-dimensional omics datasets can help in:

Mechanism of Action Elucidation: By observing changes across the transcriptome, proteome, and metabolome following treatment, researchers can identify the primary targets and downstream signaling cascades affected by the compound. nih.gov

Biomarker Discovery: Omics data can reveal potential biomarkers—genes, proteins, or metabolites—that correlate with the compound's efficacy or response, paving the way for personalized medicine approaches.

Off-Target Effect Identification: A comprehensive omics analysis can uncover unintended molecular interactions, providing a more complete picture of the compound's biological activity.

The integration of these diverse datasets presents challenges in data normalization, analysis, and interpretation. nih.gov However, the development of sophisticated bioinformatics tools and machine learning algorithms is enabling researchers to overcome these hurdles and extract meaningful biological insights from complex multi-omics data. mdpi.com

Table 1: Overview of Integrated Omics Approaches

| Omics Layer | Technology Examples | Biological Information Provided | Application for this compound Research |

|---|---|---|---|

| Genomics | Next-Generation Sequencing (NGS) | Identifies genetic variations (e.g., SNPs) that may influence drug response. | To stratify patient populations and predict sensitivity to the compound. |

| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Measures changes in gene expression levels upon compound treatment. | To understand the compound's influence on cellular pathways and gene regulation. nih.gov |

| Proteomics | Mass Spectrometry (MS) | Quantifies changes in protein expression and post-translational modifications. | To identify direct protein targets and downstream signaling effects. |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Measures changes in the levels of small-molecule metabolites. | To assess the compound's impact on cellular metabolism and identify metabolic biomarkers of activity. mdpi.com |

Computational Drug Design and Virtual Screening for Novel Analogs

Computational methods are indispensable tools in modern drug discovery for designing and identifying novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. afjbs.combiotech-asia.org For this compound, these in-silico techniques can accelerate the discovery of new derivatives by rationally guiding synthetic chemistry efforts. researchgate.net

Key computational strategies include:

Structure-Based Virtual Screening: This approach uses the three-dimensional structure of a biological target to screen large virtual libraries of compounds. afjbs.comresearchgate.net Molecular docking simulations predict how each compound might bind to the target, allowing researchers to prioritize a smaller, more manageable number of candidates for synthesis and experimental testing. biotech-asia.orgnih.gov

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, this method relies on the properties of known active compounds. nih.gov Machine learning models are trained on these known ligands to identify new molecules with similar characteristics that are likely to be active. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the binding energetics. researchgate.net This can help refine the design of analogs to optimize their binding affinity and residence time at the target.

These computational approaches have been successfully applied to other indazole derivatives to identify potent inhibitors for various targets, such as kinases and histone deacetylases (HDACs). nih.govnih.gov Applying these methods to this compound can facilitate the exploration of its chemical space to develop next-generation therapeutic agents. afjbs.com

Table 2: Computational Tools in Drug Design for Indazole Analogs

| Computational Method | Application | Example Tool/Software | Outcome for Analog Design |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. afjbs.com | AutoDock Vina, Glide | Prioritization of virtual compounds; design of modifications to improve binding. biotech-asia.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | PHASE, LigandScout | Guiding the search for novel scaffolds that retain key binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. | MOE, Forge | Rational design of analogs with predicted improvements in activity. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-target complex to assess binding stability. researchgate.net | GROMACS, AMBER | Refinement of lead compounds to enhance target engagement and stability. |

Development of Innovative In Vitro Disease Models for Preclinical Assessment

A significant challenge in drug development is the translation of preclinical findings to clinical outcomes. nih.gov Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of a drug's efficacy and toxicity. nih.gov The future of preclinical assessment for compounds like this compound lies in the adoption of advanced in vitro models that more closely mimic human physiology. researchgate.net

Innovations in this area include:

3D Cell Cultures (Spheroids and Organoids): These models involve growing cells in three-dimensional structures that better recapitulate the cell-cell interactions and physiological gradients found in native tissues. nih.gov Organoids, in particular, are self-organizing structures derived from stem cells that can mimic the architecture and function of specific organs.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the dynamic mechanical and biochemical environment of human organs. researchgate.net Multi-organ chips can even model the interaction between different organ systems, allowing for the study of a drug's systemic effects.

These advanced models offer a more physiologically relevant context for evaluating the therapeutic potential of this compound and its analogs. mdpi.com They can provide more accurate data on efficacy and identify potential liabilities earlier in the drug discovery pipeline, reducing the reliance on animal models and improving the chances of clinical success. nih.govresearchgate.net

Table 3: Comparison of In Vitro Models for Preclinical Assessment

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Monolayer Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective, reproducible. nih.gov | Lacks physiological relevance, poor cell-cell interaction. nih.gov |

| 3D Spheroids | Self-assembled spherical aggregates of cells. | Better mimics tissue microenvironment, includes nutrient/oxygen gradients. | Can have necrotic cores, less complex than organoids. |

| Organoids | Stem cell-derived, self-organizing 3D cultures that mimic organ structure and function. | High physiological relevance, patient-specific models possible. | High cost, complex culture, variability. nih.gov |

| Organ-on-a-Chip | Microfluidic devices with living cells that simulate organ-level physiology. researchgate.net | Dynamic culture conditions, potential for multi-organ systems. | Technically challenging, lower throughput. |

Exploration of Polypharmacology and Multi-target Drug Design Principles

Complex diseases such as cancer and neurodegenerative disorders are often driven by the dysregulation of multiple biological pathways. researchgate.net Consequently, drugs that act on a single target may have limited efficacy or be susceptible to drug resistance. researchgate.net Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery. nih.govnih.gov The indazole scaffold is known to be a "privileged structure" capable of binding to various biological targets, particularly protein kinases. nih.govnih.gov

Future research should explore the potential of this compound as a scaffold for the rational design of multi-target agents. researchgate.net This strategy involves intentionally designing molecules to modulate a specific set of targets to achieve a synergistic therapeutic effect or to overcome resistance mechanisms. For instance, designing an indazole derivative that simultaneously inhibits both the VEGFR-2 and c-Met tyrosine kinases has been explored as a strategy for cancer therapy. researchgate.net Similarly, for Alzheimer's disease, indazole derivatives have been developed to inhibit both cholinesterases and BACE1. nih.govnih.gov

The development of multi-target drugs based on the this compound structure requires a deep understanding of the structural biology of the intended targets and the application of sophisticated computational design tools to achieve the desired activity profile.

Table 4: Potential Multi-Target Strategies for Indazole-Based Compounds

| Disease Area | Potential Target Combination | Therapeutic Rationale |

|---|---|---|

| Cancer | Kinase A + Kinase B (e.g., VEGFR-2 + c-Met) | Overcoming resistance by blocking redundant signaling pathways. researchgate.net |

| Cancer | Kinase + Epigenetic Target (e.g., PI3K + HDAC) | Synergistic anti-proliferative effects through different mechanisms of action. |

| Neurodegenerative Disease | Enzyme A + Enzyme B (e.g., AChE + BACE1) | Addressing multiple pathological aspects of the disease (e.g., cholinergic deficit and amyloid plaque formation). nih.govnih.gov |

| Inflammation | Enzyme + Receptor (e.g., COX-2 + Cytokine Receptor) | Broader anti-inflammatory effect by targeting different mediators of inflammation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.